

An In-depth Technical Guide to 1-(3-Chloropyridin-4-yl)piperazine

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Compound of Interest

Compound Name: 1-(3-Chloropyridin-4-yl)piperazine

CAS No.: 87394-66-9

Cat. No.: B2671808

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-(3-chloropyridin-4-yl)piperazine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The following sections detail its chemical identity, synthesis, physicochemical properties, applications, and safety protocols, offering a vital resource for professionals in the field.

Chemical Identity and Physicochemical Properties

1-(3-Chloropyridin-4-yl)piperazine, also known as 3-chloro-4-(1-piperazinyl)pyridine, is a substituted pyridinylpiperazine. The piperazine moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal chemistry due to its versatile biological activities and favorable pharmacokinetic properties.^[1]^[2]^[3] The introduction of a chloropyridinyl group can significantly influence the molecule's electronic properties and binding interactions with biological targets.

Table 1: Compound Identification and Properties

Identifier	Value
Systematic Name	1-(3-Chloropyridin-4-yl)piperazine
Synonym	3-Chloro-4-(1-piperazinyl)pyridine
CAS Number	1373232-21-9
Molecular Formula	C ₉ H ₁₂ ClN ₃
Molecular Weight	197.67 g/mol
Predicted XlogP	0.9

Data sourced from PubChemLite.

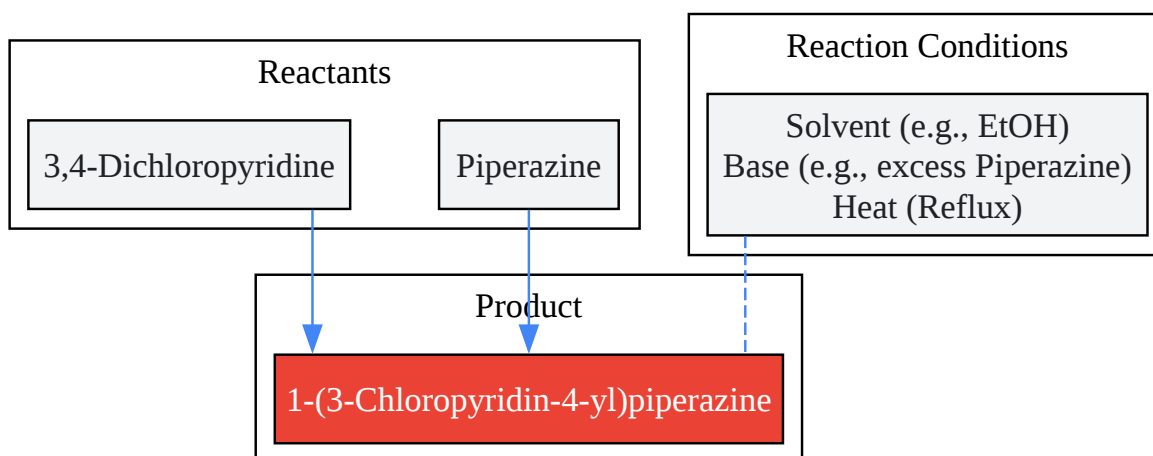
Synthesis and Characterization

The synthesis of **1-(3-chloropyridin-4-yl)piperazine** and its derivatives is of considerable interest for creating libraries of compounds for drug screening. Synthetic routes to piperazine-containing molecules are well-documented and can be adapted for this specific compound.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A common and logical pathway for the synthesis of **1-(3-chloropyridin-4-yl)piperazine** involves a nucleophilic aromatic substitution (S_NAr) reaction. This approach would utilize a di-halogenated pyridine and piperazine.

Diagram 1: Proposed Synthetic Pathway



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Caption: Proposed synthesis of **1-(3-chloropyridin-4-yl)piperazine** via SNAr.

Experimental Protocol (Hypothetical)

The following is a generalized, field-proven protocol for a nucleophilic aromatic substitution reaction to synthesize similar compounds, which can be adapted for the target molecule.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dichloropyridine (1.0 equivalent) in a suitable solvent such as absolute ethanol.
- **Addition of Reagent:** To this solution, add anhydrous piperazine (2.5 equivalents). The excess piperazine serves both as a reactant and as a base to neutralize the hydrochloric acid formed during the reaction.
- **Reaction Execution:** Stir the mixture at room temperature for a short period before heating to reflux. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting crude product can then be purified by techniques such as column chromatography or recrystallization.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Analytical Data

Technique	Expected Observations
^1H NMR	Signals corresponding to the protons on the pyridine and piperazine rings.
^{13}C NMR	Resonances for the carbon atoms of both heterocyclic rings.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound.
IR Spec.	Characteristic absorption bands for C-H, C-N, and C-Cl bonds.

Applications in Medicinal Chemistry and Drug Development

The piperazine scaffold is a cornerstone in the design of therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of piperazine have shown a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[3][4]

Diagram 2: Role in Drug Discovery Workflow



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Caption: The utility of the target scaffold in a typical drug discovery pipeline.

1-(3-Chloropyridin-4-yl)piperazine serves as a valuable building block for generating novel compounds. The secondary amine in the piperazine ring provides a reactive handle for further chemical modifications, such as N-alkylation or N-arylation, allowing for the exploration of structure-activity relationships (SAR).

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling **1-(3-chloropyridin-4-yl)piperazine**. While specific toxicity data for this compound is not readily available, the safety profile can be inferred from related piperazine derivatives.

Table 3: General Safety and Handling Guidelines

Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
Handling	Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage	Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
First Aid (General)	In case of skin contact: Wash immediately with plenty of soap and water. In case of eye contact: Rinse cautiously with water for several minutes. If inhaled: Move to fresh air. If swallowed: Rinse mouth. Seek medical attention if symptoms persist.

These are general guidelines. Always refer to the specific Safety Data Sheet (SDS) for the compound once it becomes available from a supplier.

Conclusion

1-(3-Chloropyridin-4-yl)piperazine is a chemical entity with significant potential in the field of medicinal chemistry. Its structure, combining the privileged piperazine scaffold with a chloropyridine moiety, makes it an attractive starting point for the synthesis of novel compounds with diverse pharmacological activities. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents.

References

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